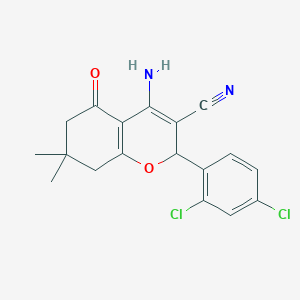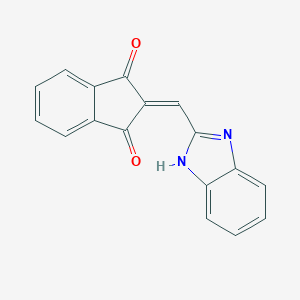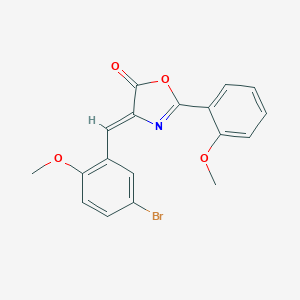
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile is a chemical compound with potential applications in scientific research. It is also known as DAPH-12 and belongs to the family of chromene derivatives. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用机制
The exact mechanism of action of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile is not fully understood. However, it has been reported to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile can modulate the levels of various biochemical markers in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of antioxidant enzymes, such as glutathione peroxidase and catalase.
实验室实验的优点和局限性
One of the main advantages of using 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile in lab experiments is its potential to exhibit multiple biological activities. It can be used as a tool compound to study various biological processes, such as inflammation and cancer development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile. One of the potential directions is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other compounds to enhance its biological activity. Further studies are also needed to understand its exact mechanism of action and to optimize its synthesis method for better yields.
合成方法
The synthesis of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4-aminoantipyrine and acetic anhydride to obtain the final product.
科学研究应用
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile has been extensively studied for its potential applications in scientific research. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
|---|---|
分子式 |
C18H16Cl2N2O2 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-18(2)6-13(23)15-14(7-18)24-17(11(8-21)16(15)22)10-4-3-9(19)5-12(10)20/h3-5,17H,6-7,22H2,1-2H3 |
InChI 键 |
MNMOJRFHTYOOOR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)N)C |
规范 SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)



![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)